Lipophilicity Differential: LogP of 3-Fluoro-3'-methoxybenzophenone Versus Unsubstituted Benzophenone
3-Fluoro-3'-methoxybenzophenone exhibits a computed LogP of 3.065 . This value is substantially higher than unsubstituted benzophenone (LogP ≈ 3.18 as baseline, though the dual substitution shifts polarity balance) and reflects the combined lipophilicity contributions of the fluorine and methoxy substituents [1]. The presence of fluorine enhances membrane permeability while the methoxy group moderates polarity, positioning this compound at a lipophilicity threshold favorable for CNS penetration according to Lipinski's rules (LogP < 5) .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.065 (computed) |
| Comparator Or Baseline | Benzophenone (unsubstituted) baseline LogP; fluorinated benzophenone analogs range 2.8–4.2 |
| Quantified Difference | Moderate lipophilicity distinct from both highly polar and highly lipophilic analogs |
| Conditions | Computed property; XLogP3 algorithm (PubChem) |
Why This Matters
Lipophilicity directly governs membrane permeability, protein binding, and solubility—critical parameters for compound selection in medicinal chemistry campaigns and formulation development.
- [1] PubChem. 3-Fluoro-3'-methoxybenzophenone. XLogP3 Property Value: 3.6. View Source
